molecular formula C17H19N3O5S B2741209 N1-(2-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 887204-65-1

N1-(2-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide

Cat. No. B2741209
CAS RN: 887204-65-1
M. Wt: 377.42
InChI Key: ALNRHDUZHWNRNG-UHFFFAOYSA-N
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Description

N1-(2-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide, also known as MPSP, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. MPSP is a sulfonamide-based compound that has been found to exhibit promising biological activities, making it a subject of interest for researchers in the pharmaceutical, biomedical, and chemical industries.

Scientific Research Applications

Pharmacokinetics and Antitumor Activity

One study discussed the pharmacokinetics and antitumor activity of TZT-1027, a cytotoxic dolastatin 10 derivative that inhibits microtubule assembly by binding to tubulins (de Jonge et al., 2005). This research provides insights into the mechanisms of action and pharmacokinetic profiles that compounds targeting tubulins could have, potentially offering a parallel to the applications of "N1-(2-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide" in cancer research.

properties

IUPAC Name

N'-(2-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-25-15-5-3-2-4-14(15)20-17(22)16(21)19-11-10-12-6-8-13(9-7-12)26(18,23)24/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22)(H2,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNRHDUZHWNRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide

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